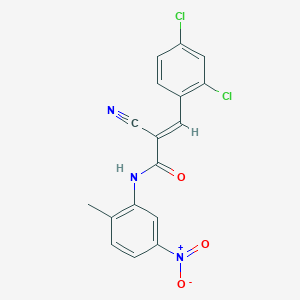
(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the propenamide backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and amide.
Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Attachment of the dichlorophenyl and nitrophenyl groups: These groups can be introduced through substitution reactions using the corresponding halogenated precursors.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Compounds with substituted phenyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-AMINOPHENYL)-2-PROPENAMIDE: Similar structure but with an amino group instead of a nitro group.
(E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-HYDROXYPHENYL)-2-PROPENAMIDE: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of both cyano and nitrophenyl groups in (E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE may confer unique chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C17H11Cl2N3O3 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H11Cl2N3O3/c1-10-2-5-14(22(24)25)8-16(10)21-17(23)12(9-20)6-11-3-4-13(18)7-15(11)19/h2-8H,1H3,(H,21,23)/b12-6+ |
Clave InChI |
ICMLSQJNWZSMFM-WUXMJOGZSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















